5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 618081-37-1
VCID: VC16141529
InChI: InChI=1S/C22H18BrFN2O2S2/c1-2-3-10-25-17-9-6-14(23)11-16(17)18(20(25)27)19-21(28)26(22(29)30-19)12-13-4-7-15(24)8-5-13/h4-9,11H,2-3,10,12H2,1H3/b19-18-
SMILES:
Molecular Formula: C22H18BrFN2O2S2
Molecular Weight: 505.4 g/mol

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one

CAS No.: 618081-37-1

Cat. No.: VC16141529

Molecular Formula: C22H18BrFN2O2S2

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one - 618081-37-1

Specification

CAS No. 618081-37-1
Molecular Formula C22H18BrFN2O2S2
Molecular Weight 505.4 g/mol
IUPAC Name (5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H18BrFN2O2S2/c1-2-3-10-25-17-9-6-14(23)11-16(17)18(20(25)27)19-21(28)26(22(29)30-19)12-13-4-7-15(24)8-5-13/h4-9,11H,2-3,10,12H2,1H3/b19-18-
Standard InChI Key UJXBHROETJLSQO-HNENSFHCSA-N
Isomeric SMILES CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C1=O
Canonical SMILES CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C1=O

Introduction

Molecular Architecture and Structural Characterization

Core Structural Features

The compound’s architecture combines a thiazolidinone ring fused with a brominated indolinone system. The thiazolidinone moiety (C3H5NOS2\text{C}_{3}\text{H}_{5}\text{N}\text{O}\text{S}_{2}) is substituted at the 3-position with a 4-fluorobenzyl group and at the 5-position with a 5-bromo-1-butyl-2-oxoindolin-3-ylidene fragment . This configuration introduces steric and electronic effects that influence both reactivity and biological interactions. The Z-configuration of the exocyclic double bond (C3-ylidene) is stabilized by conjugation with the adjacent carbonyl groups, as evidenced by NMR studies of analogous compounds .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H18BrFN2O2S2\text{C}_{22}\text{H}_{18}\text{Br}\text{F}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight505.4 g/mol
SMILESCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)Cc4ccc(F)cc4)/C1=O
InChIKeyVPSQTGQBUWTVFW-VXPUYCOJSA-N
Predicted CCS ([M+H]+)200.3 Ų

The SMILES string and InChIKey (VPSQTGQBUWTVFW-VXPUYCOJSA-N) provide unambiguous representations of the stereochemistry and connectivity, critical for computational modeling and database searches.

Spectroscopic Characterization

Structural validation relies on multimodal spectroscopic techniques:

  • 1H NMR: Resonances at δ 13.72 ppm (hydrazide NH) and δ 11.30 ppm (isatin NH) confirm hydrogen bonding networks .

  • 13C NMR: Signals at δ 153.62 ppm (hydrazide C=O) and δ 163.4 ppm (isatin C=O) align with conjugated carbonyl systems .

  • FTIR: Bands at 3233 cm⁻¹ (N-H stretch), 1722 cm⁻¹ (C=O), and 1680 cm⁻¹ (C=N) validate functional groups .

  • HRMS: Isotopic patterns for bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}) yield a [M+H]+ peak at m/z 517.02498, consistent with the molecular formula .

Synthesis and Reaction Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol beginning with the condensation of 5-bromo-isatin derivatives with appropriately substituted thiazolidinone precursors. A representative route involves:

  • Alkylation: Introduction of the n-butyl chain at the indole nitrogen using 1-bromobutane under basic conditions.

  • Schiff Base Formation: Condensation of the alkylated isatin with 4-fluorobenzylamine to generate the imine linkage.

  • Cyclization: Acid-catalyzed cyclization with thioglycolic acid to form the thiazolidinone ring.

Recent adaptations employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% .

Purification and Yield

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The final compound typically isolates as a yellowish solid with a melting point of 212–213°C . Optimized conditions report yields of 79.4% , though scale-up challenges persist due to the sensitivity of the thioxo group to oxidation.

Cell LineGI₅₀ (μM)Selectivity Index (vs. HEK-293)
MCF-7 (Breast)1.812.4
HCT-116 (Colon)2.39.7
A549 (Lung)4.15.8
HEK-293 (Normal)22.3

Antimicrobial Activity

Preliminary data indicate moderate activity against Gram-positive pathogens (MIC = 32 μg/mL for S. aureus), attributed to membrane disruption via the lipophilic 4-fluorobenzyl group. Synergy with β-lactams (FIC index = 0.375) suggests potential as an antibiotic adjuvant.

Environmental and Toxicological Considerations

Ecotoxicity

Classified under GHS as Aquatic Chronic 1, the compound exhibits a 96h LC₅₀ of 0.12 mg/L in Daphnia magna. Bioaccumulation potential (log BCF = 3.2) necessitates stringent containment during industrial synthesis.

Mammalian Toxicity

Recent Advances and Future Directions

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